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Compound of Interest

Compound Name:
Methyl 5-amino-2-fluoro-4-

methylbenzoate

CAS No.: 1504965-88-1

Cat. No.: B2431989

Get Quote

Methyl 5-amino-2-fluoro-4-methylbenzoate (CAS No. 1504965-88-1) is a highly

functionalized aromatic compound that has emerged as a valuable intermediate in the

synthesis of complex pharmaceutical agents.[1] Its strategic importance lies in the specific

arrangement of its substituents: a nucleophilic amino group, a metabolically robust fluorine

atom, a methyl group, and a reactive methyl ester. This combination makes it a sought-after

building block, particularly in the development of selective kinase inhibitors for oncology.[1] The

fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as

metabolic stability, while the amino group serves as a critical handle for subsequent chemical

modifications, allowing for the construction of diverse molecular scaffolds.[1][2] This guide

provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and key

characterization data for researchers and professionals in drug development.

Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety requirements

is foundational for its effective use in a laboratory setting. All handling should be conducted in a
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well-ventilated fume hood with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.

Property Value Reference

CAS Number 1504965-88-1 [3][4]

Molecular Formula C₉H₁₀FNO₂ [1][3][4]

Molecular Weight 183.18 g/mol [1][3][4]

Physical Form White to Yellow to Brown Solid [4]

Boiling Point
316.9 ± 42.0 °C (at 760

mmHg, Predicted)
[3]

Storage Conditions
2-8°C, protect from light, keep

sealed in a dry environment
[1][3][4]

InChI Key
JEGPFOWHUQYGMT-

UHFFFAOYSA-N
[3][4]

Safety and Handling Information:[3][4]

Signal Word: Warning

Pictogram: GHS07 (Harmful/Irritant)

Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340,

P305+P351+P338
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Synthetic Strategy and Experimental Protocol
While numerous vendors supply this compound, an in-house synthesis may be required for

large-scale or custom analogue development. A robust and logical synthetic pathway proceeds

from the commercially available 2-fluoro-4-methylbenzoic acid. The overall strategy involves

nitration of the aromatic ring, esterification of the carboxylic acid, and subsequent reduction of

the nitro group to the target amine.

Step 1: Nitration

Step 2: Esterification

Step 3: Reduction

2-Fluoro-4-methylbenzoic acid

2-Fluoro-4-methyl-5-nitrobenzoic acid
(CAS: 753924-40-2)

 HNO₃, H₂SO₄ 

Methyl 2-fluoro-4-methyl-5-nitrobenzoate

 CH₃OH, H₂SO₄ (cat.) 

Methyl 5-amino-2-fluoro-4-methylbenzoate
(Final Product)

 H₂, Pd/C 
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Fig 1: Proposed three-step synthesis pathway for Methyl 5-amino-2-fluoro-4-
methylbenzoate.

Experimental Protocol: A Self-Validating System
The following protocol is designed to be self-validating. Successful isolation and

characterization of the intermediates at each stage confirm the efficacy of the preceding step,

ensuring confidence in the final product.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-nitrobenzoic acid

Causality: This step introduces the nitro group, which will be reduced to the amine in the final

step. The nitration occurs ortho to the fluorine and meta to the carboxylic acid, with the

activating methyl group directing the regiochemistry to the C5 position. Standard nitrating

conditions (sulfuric and nitric acid) are employed.[5][6]

Methodology:

To a stirred solution of concentrated sulfuric acid (100 mL) in a three-neck flask cooled to

0-5°C in an ice-salt bath, slowly add 2-fluoro-4-methylbenzoic acid (15.4 g, 0.1 mol).

Maintain the temperature below 10°C while slowly adding a pre-mixed, chilled solution of

concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL).

After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it

warm to room temperature and stir for an additional 4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Carefully pour the reaction mixture onto crushed ice (500 g).

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold

water until the washings are neutral, and dried under vacuum.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b2431989/docs?utm_src=pdf-body-img#introduction-strategic-importance-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b2431989/docs?utm_src=pdf-body#introduction-strategic-importance-in-modern-medicinal-chemistry
https://www.benchchem.com/product/b2431989/docs?utm_src=pdf-body#introduction-strategic-importance-in-modern-medicinal-chemistry
https://www.quickcompany.in/patents/a-single-pot-process-for-the-preparation-of-2-chloro-4-fluoro-5-nitrobenzoate-derivatives
https://patents.google.com/patent/CN114105772A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2431989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product, 2-fluoro-4-methyl-5-nitrobenzoic acid, can be used in the next step

without further purification or recrystallized from an ethanol/water mixture if necessary.[7]

Step 2: Synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate

Causality: A standard Fischer esterification is employed. Methanol acts as both the solvent

and the reactant, with a catalytic amount of sulfuric acid protonating the carbonyl oxygen,

rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by

methanol.[8]

Methodology:

Suspend the crude 2-fluoro-4-methyl-5-nitrobenzoic acid (19.9 g, 0.1 mol) in methanol

(200 mL) in a round-bottom flask.

Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

After completion, cool the mixture to room temperature and remove the excess methanol

under reduced pressure.

Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with water (2 x 100

mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and

finally with brine (100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude methyl ester as a solid.

Step 3: Synthesis of Methyl 5-amino-2-fluoro-4-methylbenzoate

Causality: Catalytic hydrogenation is the method of choice for this transformation. It offers

high chemoselectivity, reducing the nitro group without affecting the ester, the fluorine, or the

aromatic ring. The reaction is clean, and the palladium catalyst can be easily removed by

filtration, simplifying the workup compared to metal/acid reductions (e.g., Sn/HCl or Fe/HCl).

[8][9][10]
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Methodology:

Dissolve the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate (21.3 g, 0.1 mol) in ethyl

acetate or methanol (250 mL) in a hydrogenation vessel.

Carefully add 10% Palladium on carbon (Pd/C) (0.5-1.0 g) to the solution under an inert

atmosphere (e.g., nitrogen or argon).

Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere

(typically 1-3 atm or using a balloon) with vigorous stirring.

The reaction is typically exothermic and can be monitored by TLC or by observing the

cessation of hydrogen uptake. The reaction is usually complete within 4-12 hours.

Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing

the pad with additional solvent.

Combine the filtrates and remove the solvent under reduced pressure. The resulting solid

is the target compound, Methyl 5-amino-2-fluoro-4-methylbenzoate.

If necessary, the product can be purified by column chromatography on silica gel or by

recrystallization.

Structural Elucidation and Characterization
Confirming the identity and purity of the final product is paramount. The following are the

expected spectral data based on the compound's structure and analysis of similar molecules.
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Technique Expected Observations

¹H NMR

- Aromatic Protons (2H): Two singlets or

doublets in the range of δ 6.5-7.5 ppm. The

proton ortho to the fluorine will show coupling (J-

coupling) to the fluorine atom. - Methyl Ester

(3H): A sharp singlet around δ 3.8-3.9 ppm. -

Amine (2H): A broad singlet around δ 3.5-4.5

ppm, which is exchangeable with D₂O. -

Aromatic Methyl (3H): A sharp singlet around δ

2.1-2.3 ppm.

¹³C NMR

- Carbonyl (C=O): δ 165-170 ppm. - Aromatic

Carbons (6C): Signals between δ 110-155 ppm.

The carbon directly bonded to fluorine will

appear as a doublet with a large C-F coupling

constant. - Methyl Ester (CH₃): δ 51-53 ppm. -

Aromatic Methyl (CH₃): δ 15-20 ppm.

IR (cm⁻¹)

- N-H Stretch: Two bands in the region of 3300-

3500 cm⁻¹ (asymmetric and symmetric

stretching of the primary amine).[11] - C-H

Stretch (Aromatic/Aliphatic): 2900-3100 cm⁻¹. -

C=O Stretch (Ester): Strong absorption around

1700-1725 cm⁻¹.[11] - C=C Stretch (Aromatic):

1580-1620 cm⁻¹. - C-F Stretch: Strong

absorption around 1200-1250 cm⁻¹.

Mass Spec (MS)
- [M]+: Expected molecular ion peak at m/z =

183.07.[12]

Reactivity and Applications in Drug Discovery
The utility of Methyl 5-amino-2-fluoro-4-methylbenzoate stems from the distinct reactivity of

its functional groups, primarily the amine. This amine group is a potent nucleophile and a key

site for derivatization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/figure/The-2900-cm-region-infrared-spectra-of-methyl-benzoate-p-amino-methyl-benzoate-and_fig1_253908068
https://www.researchgate.net/figure/The-2900-cm-region-infrared-spectra-of-methyl-benzoate-p-amino-methyl-benzoate-and_fig1_253908068
https://pubchemlite.lcsb.uni.lu/e/compound/68202726
https://www.benchchem.com/product/b2431989/docs?utm_src=pdf-body#introduction-strategic-importance-in-modern-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2431989?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amide Bond Formation: The primary application involves coupling the amine with carboxylic

acids (or their activated derivatives) to form amide bonds, a cornerstone of many kinase

inhibitor scaffolds.

Diazotization: The amine can undergo diazotization followed by Sandmeyer-type reactions to

introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN).

Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic or acidic conditions

to the corresponding carboxylic acid, providing another point for chemical modification, such

as amide coupling with a different partner.

The synergy between the fluorine atom and the amino group makes this compound particularly

effective for constructing bioactive molecules.

Methyl 5-amino-2-fluoro-4-methylbenzoate

Amino Group

Fluoro Group

Scaffold Elaboration
(e.g., Amide Coupling)

 Synthetic Handle 

Enhanced Potency &
Pharmacokinetics

 Bio-tuning 

Kinase Inhibitor
(Final Drug Candidate)

Click to download full resolution via product page

Fig 2: Logical relationship of functional groups to application in drug discovery.

Conclusion
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Methyl 5-amino-2-fluoro-4-methylbenzoate is more than a simple chemical; it is a

strategically designed building block for the synthesis of next-generation therapeutics. Its well-

defined physicochemical properties, coupled with a reliable synthetic route and versatile

reactivity, make it an indispensable tool for medicinal chemists. This guide provides the

foundational knowledge required for researchers to confidently incorporate this valuable

intermediate into their drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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